molecular formula C12H16ClNO4S B1664970 Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- CAS No. 3571-08-2

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-

Cat. No.: B1664970
CAS No.: 3571-08-2
M. Wt: 305.78 g/mol
InChI Key: ZZJALKRPXIZHQP-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- is a bioactive chemical.

Scientific Research Applications

Synthesis and Structural Analysis

  • Acetamide derivatives, including those with chloro, hydroxyethyl, and methylsulfonylbenzyl groups, are synthesized for generating combinatorial libraries based on natural products. One study focused on a title compound, C15H14ClNO2, part of a project to create a library based on a fungal natural product, emphasizing its non-planar molecular structure and hydrogen bond linkages (Davis & Healy, 2010).

Chemical Properties and Conformations

  • Research has examined the conformations of various acetamide derivatives through dipole moment methods and quantum chemical calculations. This includes the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides and their conformers, which highlights the complex molecular orientations and equilibrium mixtures of these compounds (Ishmaeva et al., 2015).

Applications in Synthesis of Derivatives

  • The synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and related compounds has been investigated, focusing on the influence of solvent polarity on the chlorination process. This research contributes to the understanding of how different solvents affect the chemical properties of phenoxy acetamide additives (Wang et al., 2011).

Metabolism in Fungal Systems

  • The metabolism of related compounds like metolachlor by fungi, such as Cunninghamella elegans, has been studied. This research revealed the fungus's ability to biotransform metolachlor into multiple metabolites, indicating its potential in biodegradation or biotransformation processes (Pothuluri et al., 1997).

Versatility in Pharmaceutical Products

  • Acetamide moiety, a common functional group in many natural and pharmaceutical products, has been utilized in the synthesis of various compounds. The development of refined reagents for N-acetamide nucleophiles demonstrates the versatility and application potential of acetamide derivatives in pharmaceutical and natural product synthesis (Sakai et al., 2022).

Comparative Metabolism in Herbicides

  • The metabolism of chloroacetamide herbicides, similar to the compound , in human and rat liver microsomes has been studied. This research provides insights into the differences in metabolic pathways and potential toxicological implications of these herbicides (Coleman et al., 2000).

Soil Interaction and Herbicidal Efficacy

  • Studies on the adsorption, mobility, and efficacy of alachlor and metolachlor in soil demonstrate how soil properties influence the behavior of chloroacetamide herbicides. This research is crucial for understanding the environmental fate and agricultural applications of such compounds (Peter & Weber, 1985).

Properties

CAS No.

3571-08-2

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-[(4-methylsulfonylphenyl)methyl]acetamide

InChI

InChI=1S/C12H16ClNO4S/c1-19(17,18)11-4-2-10(3-5-11)9-14(6-7-15)12(16)8-13/h2-5,15H,6-9H2,1H3

InChI Key

ZZJALKRPXIZHQP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN(CCO)C(=O)CCl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN(CCO)C(=O)CCl

Appearance

Solid powder

3571-08-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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